

7-Hydroxy-4'-nitroisoflavone: A Technical Guide to its Chemical Properties and Structure

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Compound of Interest

Compound Name: 7-Hydroxy-4'-nitroisoflavone

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and structure of **7-Hydroxy-4'-nitroisoflavone**. The information is curated for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development. This document summarizes key chemical data, provides a plausible experimental protocol for its synthesis based on a closely related isomer, and discusses the potential biological relevance in the context of related compounds.

Core Chemical Properties and Structure

7-Hydroxy-4'-nitroisoflavone, a member of the isoflavonoid class, is characterized by a $C_{15}H_9NO_5$ molecular formula and a molecular weight of 283.23 g/mol ^[1] Its formal IUPAC name is 7-hydroxy-3-(4-nitrophenyl)chromen-4-one.^[1] The structural identifiers are essential for unambiguous identification in research and database searches.

Table 1: Chemical and Physical Properties of **7-Hydroxy-4'-nitroisoflavone** and a Structural Isomer

Property	Value for 7-Hydroxy-4'-nitroisoflavone	Value for 7-hydroxy-3-(4-nitrophenyl)chromen-2-one (Isomer)
Molecular Formula	C15H9NO5[1]	C15H9NO5[2]
Molecular Weight	283.23 g/mol [1]	283.23 g/mol [2]
IUPAC Name	7-hydroxy-3-(4-nitrophenyl)chromen-4-one[1]	7-hydroxy-3-(4-nitrophenyl)chromen-2-one[2]
Melting Point	Data not available	262-264 °C (535–537 K)[3][4]
Boiling Point	Data not available	Data not available
Solubility	Data not available	Data not available
pKa	Data not available	Data not available
InChI Key	CEESSYSSRMOMDE-UHFFFAOYSA-N[1]	ZIEKCHGRRCVQQL-UHFFFAOYSA-N[2]
SMILES	C1=CC(=CC=C1C2=COC3=C(C2=O)C=CC(=C3)O)-- INVALID-LINK--[O-][1]	C1=CC(=CC=C1C2=CC3=C(C2=C(C=C3)O)OC2=O)-- INVALID-LINK--[O-][2]

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of **7-Hydroxy-4'-nitroisoflavone** is not readily available in the cited literature, a plausible synthesis can be adapted from the reported synthesis of its structural isomer, 7-hydroxy-3-(4-nitrophenyl)-2H-chromen-2-one.[3][4] The following protocol is a hypothetical adaptation for the synthesis of the target isoflavone, which would likely involve the reaction of a substituted deoxybenzoin with a suitable cyclizing agent.

Hypothetical Synthesis of 7-Hydroxy-4'-nitroisoflavone:

Step 1: Synthesis of 2,4-Dihydroxy-4'-nitrodeoxybenzoin

- To a solution of resorcinol (1 equivalent) and 4-nitrophenylacetic acid (1 equivalent) in a suitable solvent (e.g., trifluoroacetic acid), add a condensing agent such as boron trifluoride

etherate.

- Heat the reaction mixture under reflux for several hours, monitoring the progress by Thin Layer Chromatography (TLC).
- Upon completion, pour the reaction mixture into ice-water and extract the product with an organic solvent (e.g., ethyl acetate).
- Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
- Purify the crude product by column chromatography on silica gel to obtain 2,4-dihydroxy-4'-nitrodeoxybenzoin.

Step 2: Cyclization to form **7-Hydroxy-4'-nitroisoflavone**

- Dissolve the 2,4-dihydroxy-4'-nitrodeoxybenzoin (1 equivalent) in a mixture of dimethylformamide (DMF) and a cyclizing agent such as N,N-dimethylformamide dimethyl acetal (DMF-DMA).
- Heat the mixture at a suitable temperature (e.g., 100-120 °C) for several hours, monitoring by TLC.
- After cooling, add hydrochloric acid to the reaction mixture to facilitate cyclization and precipitation of the product.
- Filter the precipitate, wash with water, and recrystallize from a suitable solvent (e.g., ethanol or acetic acid) to yield pure **7-Hydroxy-4'-nitroisoflavone**.

Analytical Characterization:

The synthesized compound would be characterized using standard analytical techniques:

- ^1H and ^{13}C NMR Spectroscopy: To confirm the chemical structure and purity.
- Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
- Infrared (IR) Spectroscopy: To identify characteristic functional groups.

- Melting Point Analysis: To assess purity.

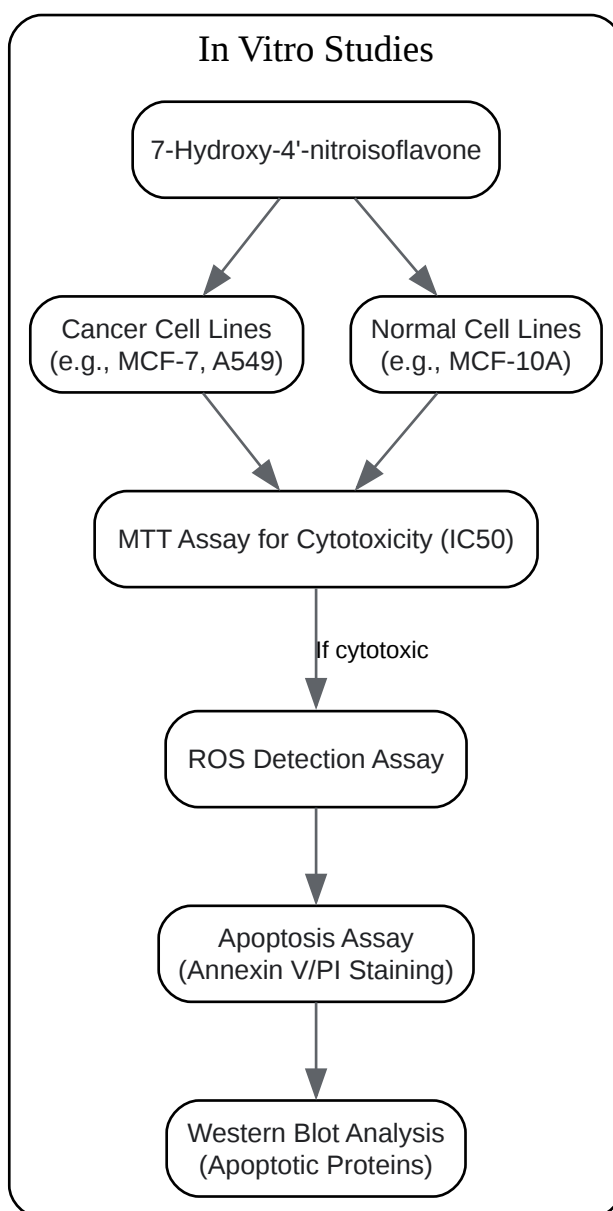
Potential Biological Activity and Signaling Pathways

Direct experimental evidence for the biological activity and effects on signaling pathways of **7-Hydroxy-4'-nitroisoflavone** is not available in the current scientific literature. However, the biological activities of structurally related isoflavones and compounds containing a nitro group suggest potential areas for investigation.

Many isoflavones are known to possess a range of biological activities, including anticancer, anti-inflammatory, and antioxidant effects.[5][6] For instance, some trihydroxyflavones have demonstrated anticancer activity against various cell lines.[5] The presence of a nitro group can also confer cytotoxic properties. For example, a synthetic bis-coumarin derivative containing a nitrophenyl group has been shown to induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and modulation of the p53-mediated apoptotic pathway.[7]

Given these precedents, it is plausible that **7-Hydroxy-4'-nitroisoflavone** could exhibit cytotoxic or other biological activities. A potential mechanism of action, should it possess anticancer properties, could involve the induction of apoptosis.

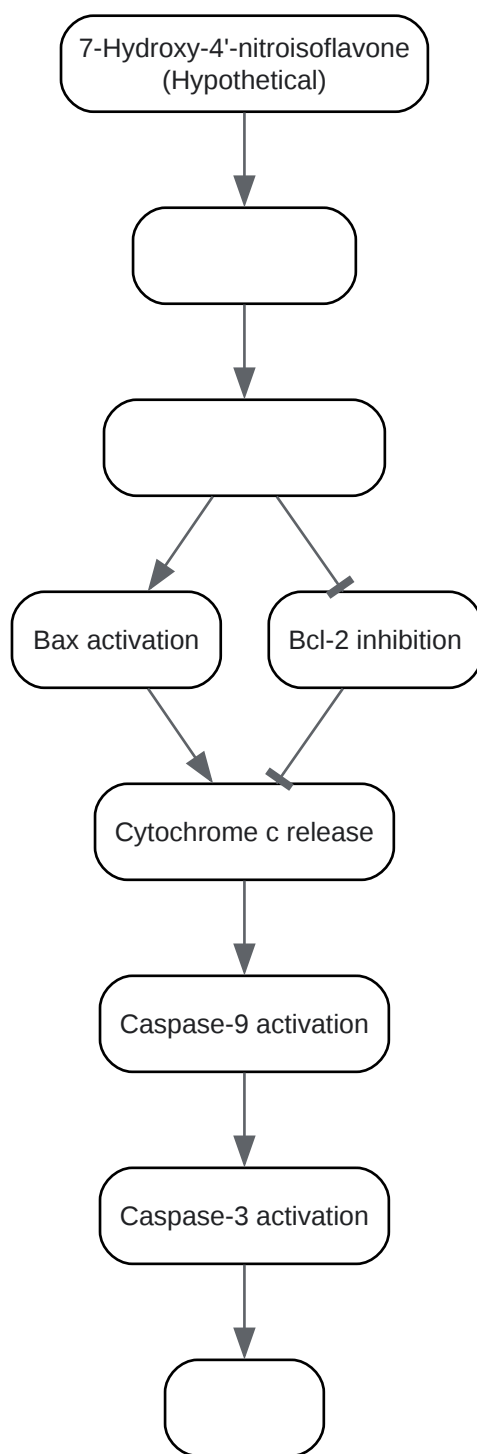
Below is a generalized workflow for investigating the cytotoxic effects and apoptotic pathway induction of a novel compound like **7-Hydroxy-4'-nitroisoflavone**.



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Experimental workflow for assessing cytotoxic activity.

The following diagram illustrates a simplified, generalized apoptotic signaling pathway that is often modulated by flavonoids and other cytotoxic compounds.



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Generalized intrinsic apoptosis pathway potentially affected by bioactive compounds.

Conclusion

7-Hydroxy-4'-nitroisoflavone is a well-defined chemical entity with known structural properties. While specific experimental data on its physical properties and biological activities are currently lacking in the scientific literature, its structural similarity to other bioactive isoflavones and nitro-containing compounds suggests it may be a candidate for further investigation, particularly in the context of cancer research. The provided hypothetical synthesis protocol and generalized experimental workflows offer a starting point for researchers interested in exploring the therapeutic potential of this and related compounds. Future studies are warranted to elucidate the precise chemical and biological characteristics of **7-Hydroxy-4'-nitroisoflavone**.

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